molecular formula C19H38NO- B14785568 N-(1-Methylethyl)hexadecanamide

N-(1-Methylethyl)hexadecanamide

Cat. No.: B14785568
M. Wt: 296.5 g/mol
InChI Key: TZYVUGCYYQOTQR-UHFFFAOYSA-M
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Preparation Methods

The preparation of Palmitoylisopropylamide generally involves the following steps :

    Aniline Reaction: Aniline reacts with phthalic acid to generate aniline phthalate.

    Dehydration: The aniline phthalate is then heated to a high temperature and dehydrated to generate Palmitoylisopropylamide.

Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .

Chemical Reactions Analysis

Palmitoylisopropylamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Palmitoylisopropylamide has a wide range of scientific research applications :

    Chemistry: It is used as a raw material for the synthesis of various organic compounds, including dyes, polymers, and rubber.

    Biology: It is used in studies related to cell proliferation and the inhibition of fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of anandamide.

    Medicine: It is used in the synthesis of various drugs, including anticancer drugs, immunosuppressants, and anti-tuberculosis drugs.

    Industry: It is used as a raw material for pesticides or plant growth regulators.

Comparison with Similar Compounds

Palmitoylisopropylamide is similar to other compounds such as palmitoylethanolamide and oleoylethanolamide . it has unique properties that make it distinct:

    Palmitoylethanolamide: This compound also inhibits FAAH but has a different molecular structure, incorporating ethanolamide instead of isopropylamide.

    Oleoylethanolamide: This compound has a similar mechanism of action but differs in its fatty acid chain length and structure.

These differences in structure and function highlight the uniqueness of Palmitoylisopropylamide in its applications and effects .

Properties

Molecular Formula

C19H38NO-

Molecular Weight

296.5 g/mol

IUPAC Name

N-propan-2-ylhexadecanimidate

InChI

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21)/p-1

InChI Key

TZYVUGCYYQOTQR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=NC(C)C)[O-]

Origin of Product

United States

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